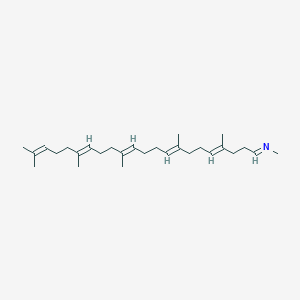

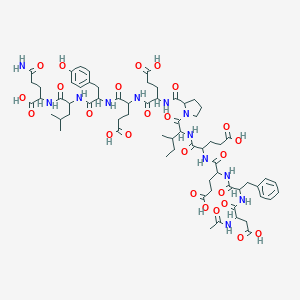

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the condensation of amino acid derivatives, utilizing techniques that ensure the preservation of the peptide's integrity while enabling the formation of the desired bond. For instance, synthesis efforts reported by Tamura and Okai (1984) describe the condensation of glycosylamines with tripeptide esters activated with N-hydroxysuccinimide to create complex glycopeptides containing aspartic and glutamic residues, which are key components of our peptide of interest (Tamura & Okai, 1984).

Molecular Structure Analysis

The molecular structure of peptides like N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is characterized by the sequence and configuration of its amino acid residues. The intrinsic dissociation constants of aspartyl and glutamyl carboxyl groups, which are significant for understanding the peptide's behavior in various conditions, have been studied to reveal that aspartyl groups are more acidic than glutamyl groups (Nozaki & Tanford, 1967).

Chemical Reactions and Properties

The chemical properties of peptides are influenced by the side chains of the amino acids they contain. For example, the synthesis and purification of N-acetylaspartyl glutamic acid from bovine brain demonstrate specific reactions related to the peptide's aspartyl and glutamyl components, which are crucial for understanding the peptide's reactivity and interactions with other molecules (Miyamoto, Kakimoto, & Sano, 1966).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and optical rotation, are essential for their characterization and potential application in various fields. These properties are determined by the peptide's molecular structure and the nature of its constituent amino acids. For example, studies on the determination of N-Acetyl-l-aspartic acid and related compounds in the brain and other organs highlight the significance of these components' concentration and distribution, which directly influence the peptide's physical properties (Miyake, Kakimoto, & Sorimachi, 1981).

科学研究应用

Protein Modifications

N-alpha-acetylation, a common modification in eukaryotic proteins, is catalyzed by N-alpha-acetyltransferase (NAT). Research on yeast revealed that 20 S proteasome subunits undergo N-alpha-acetylation. This study focused on three NATs (NAT1, MAK3, NAT3), demonstrating the acetylation of specific proteasome subunits by different NATs. It was found that this acetylation does not significantly affect the proteasome's chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities in vitro, but may have other functional implications (Kimura et al., 2000).

Synthesis and Chemical Properties

The synthesis of alpha- and beta-spaglumic acids (N-acetyl-L-aspartyl-L-glutamic acids, NAAGA) was achieved through a short, one-pot process. This method involved ultrasound-promoted acetylation of aspartic acid, followed by dehydration, condensation with glutamic acid dibenzyl ester, and hydrogenolysis. The alpha-peptide displayed a tendency to cyclize during methylation, leading to the formation of cyclic N-acetylaspartylglutamic acid dimethyl ester. This process led to the discovery of cyclic spaglumic acid (cyclic NAAGA), expanding the understanding of these compounds' chemical properties (Reddy & Ravindranath, 1992).

Posttranslational Modifications

A study on the posttranslational modifications of alpha-tubulin in adult rat brain revealed that alpha-tubulin undergoes various modifications, including glutamylation, tyrosination, detyrosination, and C-terminal deglutamylation. The research highlighted that more than 90% of alpha-tubulin is glutamylated, with significant variations in the degree of glutamylation among different isoforms. This study provides insights into the complex regulation and functional diversity of tubulin isoforms in the nervous system (Redeker et al., 1998).

Neurotransmitter Role and Receptor Interaction

N-acetyl-aspartyl-glutamate (NAAG) is considered a putative neurotransmitter and acts as a weak agonist at the N-methyl-D-aspartate receptor. Its role in neurotransmission is further emphasized by its action as an agonist at the metabotropic glutamate receptor 3. The enzymatic hydrolysis of NAAG into N-acetyl-aspartate and glutamate by N-acetylated-alpha-linked acidic dipeptidase (NAALADase) has been studied, providing insights into its function in the central nervous system (Yamamoto et al., 2001).

Metabolic Functions

N-acetylaspartate (NAA) is proposed to serve as a reservoir for glutamate in the brain. This hypothesis is based on the observation that NAA, found in high concentrations in neurons, can be converted to glutamate through a series of metabolic reactions. Understanding this conversion process may shed light on the metabolic demands of the brain and the role of NAA in neurodegenerative diseases (Clark et al., 2006).

属性

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAUQSWIFZNYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583181 |

Source

|

| Record name | N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |

CAS RN |

113274-57-0 |

Source

|

| Record name | N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)